1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide
Description
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is a complex organic compound with a unique structure that includes benzene, piperidine, and carboxamide groups
Properties
IUPAC Name |
1-[3-[4-[3-(4-carbamoylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O6/c25-23(31)17-5-9-27(10-6-17)13-19(29)15-33-21-1-2-22(4-3-21)34-16-20(30)14-28-11-7-18(8-12-28)24(26)32/h1-4,17-20,29-30H,5-16H2,(H2,25,31)(H2,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWFEKFOJEUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(COC2=CC=C(C=C2)OCC(CN3CCC(CC3)C(=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzene-1,4-diol with epichlorohydrin to form a bis-epoxide intermediate. This intermediate is then reacted with piperidine and a carboxamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethanediyl linker instead of hydroxypropane.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Contains a butene linker, differing in the length and type of the linker.
Uniqueness
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is unique due to its combination of benzene, piperidine, and carboxamide groups, which confer specific chemical and biological properties.
Biological Activity
1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide (CAS No. 101699-76-7) is a complex organic compound notable for its unique structural features that include benzene, piperidine, and carboxamide functionalities. This compound has drawn interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C24H38N4O6
- Molecular Weight : 478.6 g/mol
- Structure : The compound features a biphenyl ether structure with piperidine and carboxamide groups that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and signaling pathways involved in various physiological processes.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of cannabinoid receptors (CB1) and fatty acid amide hydrolase (FAAH) pathways, which are critical in cancer progression .
- Case Study : In vitro studies demonstrated that related compounds inhibited ovarian cancer cell lines at concentrations as low as 1.7 μM .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties:
- Research Findings : Compounds with similar structures have shown efficacy in reducing inflammation markers in cellular models, indicating that this compound could have therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis- | Similar with ethanediyl linker | Varies | Moderate anti-inflammatory |
| Benzene, 1,1’-(2-butene-1,4-diyl)bis- | Similar with butene linker | Varies | Anticancer properties reported |
Safety and Toxicology
While the potential therapeutic benefits are promising, safety assessments are crucial for any new compound:
- Toxicological Studies : Preliminary studies suggest low toxicity at therapeutic doses; however, further research is needed to establish comprehensive safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
